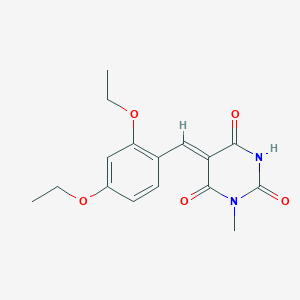

5-(2,4-diethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest belongs to the pyrimidine derivatives family, known for their diverse biological activities and significant role in medicinal chemistry. Pyrimidines, such as the one , are often explored for their potential in drug development due to their structural similarity to nucleotides.

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves multicomponent reactions, allowing for the introduction of various substituents into the pyrimidine ring. A general approach may include the reaction of aldehydes, methylene active compounds, and urea or thiourea under specific conditions to yield substituted pyrimidines (Lobo et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy. X-ray crystallography provides detailed insights into the molecular arrangement and bonding patterns, critical for understanding the compound's reactivity and interactions (Hassan et al., 2014).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions, including alkylation, cyclization, and nucleophilic substitution, allowing for structural modifications and functionalization. These reactions are fundamental in tailoring the compounds for specific biological activities or physical properties (Saygılı et al., 2004).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals (Nagarajaiah & Begum, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and acidity/basicity, of pyrimidine derivatives depend on the nature of the substituents and the overall molecular framework. Understanding these properties is crucial for the compound's application in synthesis and its biological activity profile (Boyle et al., 1991).

Scientific Research Applications

Therapeutic Agent Development

Antibacterial and Antifungal Activities : Pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds, including variations of the core pyrimidine structure, exhibit promising inhibitory effects against various pathogens, indicating their potential as novel therapeutic agents in treating infectious diseases (Manna, Singh, Narang, & Manna, 2005).

Anticancer Properties : Research has shown that certain pyrimidine derivatives exhibit significant antitumor activity. Through modifications to the pyrimidine core, researchers aim to develop compounds that can effectively target and inhibit the growth of cancer cells, offering new avenues for cancer treatment (Grigoryan, Kaldrikyan, Melik-Ogandzhanyan, & Arsenyan, 2008).

Anti-Inflammatory and Analgesic Effects : The synthesis of novel heterocyclic compounds derived from pyrimidine structures has demonstrated significant anti-inflammatory and analgesic activities. These findings suggest the potential of pyrimidine derivatives in developing new drugs to treat inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Material Science and Optoelectronics

- Nonlinear Optical Properties : Certain pyrimidine derivatives have been studied for their nonlinear optical properties, which are crucial for applications in optoelectronics and photonics. These properties include the ability to change the intensity, phase, frequency, or polarization state of light, making these compounds suitable for optical switching, modulation, and information processing technologies (Shettigar, Umesh, Poornesh, Manjunatha, & Asiri, 2009).

Biochemical Research

- Enzyme Inhibition : Pyrimidine derivatives have been explored as inhibitors of various enzymes, demonstrating their potential in treating diseases by modulating biochemical pathways. For instance, they have shown effectiveness in inhibiting dihydrofolate reductase, a key enzyme in the folate pathway, suggesting their use in developing antifolate drugs for treating opportunistic infections in immunocompromised patients (Rosowsky, Forsch, & Queener, 2002).

properties

IUPAC Name |

(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c1-4-22-11-7-6-10(13(9-11)23-5-2)8-12-14(19)17-16(21)18(3)15(12)20/h6-9H,4-5H2,1-3H3,(H,17,19,21)/b12-8- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEKEBXVKHWYPN-WQLSENKSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537355.png)

![3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5537362.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5537366.png)

![3-[(2-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5537371.png)

![2-butyl-8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537380.png)

![N'-[(5-chloro-2-thienyl)methylene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B5537396.png)

![ethyl 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5537412.png)

![2-[(4aR*,7aS*)-4-(3-ethoxypropanoyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide](/img/structure/B5537417.png)

![1-(4-fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5537420.png)

![2-(1-piperidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5537437.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(3-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5537442.png)

![1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537447.png)